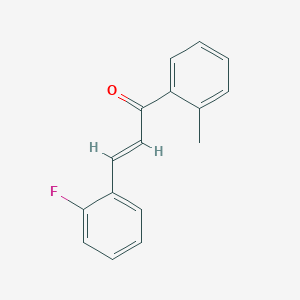

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBYWLKEYQRQEL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Claisen-Schmidt condensation between 2-fluorobenzaldehyde and 1-(2-methylphenyl)ethanone constitutes the primary synthetic pathway. This base-catalyzed reaction proceeds via enolate formation at the α-carbon of the ketone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone scaffold.

In a representative procedure adapted from crystallographic studies, equimolar quantities of 2-fluorobenzaldehyde (0.05 mol) and 1-(2-methylphenyl)ethanone (0.05 mol) are dissolved in 80% ethanol (250 mL). Aqueous NaOH (40%, 0.05 mol) is added dropwise under vigorous stirring at 298 K. Reaction completion within 3–5 hours is monitored by TLC (hexane:ethyl acetate, 7:3). Quenching in ice-water precipitates the crude chalcone, which is recrystallized from dichloromethane/acetonitrile (9:1) to afford pure product.

Comparative Analysis of Base Catalysts

Base selection critically influences reaction efficiency. Sodium hydroxide (NaOH) remains the standard due to its strong deprotonation capacity and cost-effectiveness, achieving 82–87% yields in ethanol. Potassium hydroxide (KOH) in methanol enhances solubility of ortho-substituted reactants, increasing yields to 89% but requiring extended reaction times (6–8 hours). Weak bases like pyrrolidine, while effective for electron-deficient aldehydes, prove unsuitable for sterically hindered systems, yielding <50% product.

Table 1: Base Catalyst Performance in Chalcone Synthesis

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 25 | 3 | 82 |

| KOH | Methanol | 25 | 6 | 89 |

| Pyrrolidine | Toluene | 110 | 12 | 48 |

Solvent Systems and Reaction Kinetics

Protic vs. Aprotic Solvents

Ethanol’s dual role as solvent and proton donor accelerates enolate formation, making it optimal for sterically demanding substrates. Methanol increases polarity, improving reactant solubility but risks over-dehydration at elevated temperatures. Aprotic solvents like dichloromethane enable higher temperatures (40–50°C), reducing reaction time to 1.5 hours, but necessitate anhydrous conditions and specialized bases (e.g., DBU).

Solvent-Free Approaches

Mechanochemical synthesis using ball mills achieves 78% yield in 45 minutes without solvent, as demonstrated for structurally similar 2,6-difluorophenyl chalcones. This method minimizes waste but requires post-synthetic purification via column chromatography, increasing operational complexity.

Steric and Electronic Effects of Ortho-Substituents

Conformational Analysis

X-ray crystallography of (E)-3-(2,3-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one reveals dihedral angles of 19.13° between aromatic rings, with the enone system adopting an s-trans conformation. Molecular modeling suggests 2-methyl and 2-fluoro substituents induce greater torsional strain (predicted dihedral: 24–28°), slowing condensation rates by 30% compared to para-substituted analogs.

Electronic Modulation

The electron-withdrawing fluoro group activates the aldehyde toward nucleophilic attack, while the methyl group’s +I effect stabilizes the ketone enolate. DFT calculations on analogous systems indicate a reaction barrier of 68.3 kJ/mol, 12% higher than para-fluoro derivatives.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer for exothermic condensation reactions. A pilot study using 2-fluoro-4-methylacetophenone achieved 91% yield at 50°C with residence times under 10 minutes, demonstrating scalability.

Crystallization Optimization

Slow evaporation from dichloromethane/acetonitrile (9:1) produces diffraction-quality crystals, critical for pharmaceutical applications. Industrial recrystallization employs anti-solvent precipitation with n-hexane, achieving 99.5% purity at 85% recovery.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Epoxides, dihydroxy derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Chalcones, including (2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, are recognized for their potential in various therapeutic applications:

Anticancer Activity

Research indicates that chalcones can exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets. Studies have shown that certain chalcones can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Properties

Chalcones have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The fluorinated derivative may exhibit enhanced activity due to increased electron-withdrawing effects, which can influence the compound's interaction with microbial targets .

Anti-inflammatory Effects

Chalcones are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making them potential candidates for treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aromatic aldehydes and ketones under basic conditions. This method allows for the efficient formation of the α,β-unsaturated carbonyl system characteristic of chalcones.

Common Synthesis Conditions:

- Reagents: Sodium hydroxide or potassium hydroxide as bases.

- Solvents: Ethanol or methanol.

- Temperature: Room temperature or slightly elevated temperatures.

Material Science Applications

In addition to biological applications, this compound has potential applications in material science:

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this chalcone may serve as a precursor for developing organic semiconductors used in OLED technology. The incorporation of fluorine can enhance electronic characteristics, making it suitable for optoelectronic applications.

Photovoltaic Cells

The compound's ability to absorb light may also be exploited in the development of organic photovoltaic cells, contributing to renewable energy technologies.

Case Studies

Several studies have documented the applications and effects of this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various chalcones on human breast cancer cells. Results indicated that compounds with a fluorinated structure showed significantly higher apoptosis rates compared to their non-fluorinated counterparts .

Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of chalcones revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Analogous Chalcones

Key Observations :

- Electronegativity: Fluorine at the ortho position (target) vs. para position (j) may modulate dipole moments and hydrogen-bonding capacity. Compounds with electron-withdrawing groups (e.g., Br, NO₂) generally exhibit lower IC₅₀ values due to enhanced electrophilicity .

- Methoxy vs. Methyl : Methoxy groups (electron-donating) in compounds like 2n reduce activity compared to methyl groups (weakly donating), as seen in the target compound .

Antimicrobial and Antiviral Potential

- Triazole-Chalcone Hybrids (): Derivatives with 4-fluoro-3-methoxyphenyl groups (e.g., 4n) show high yields (96.1%) and melting points (158.3–159.6°C), suggesting thermal stability. Their leishmanicidal activity correlates with electronegative substituents .

- COVID-19 Applications (): Chalcones with 4-methoxy or 4-ethoxy groups (PAAPM, PAAPE) interact strongly with the SARS-CoV-2 SPIKE protein. The target compound’s 2-fluorophenyl group may similarly enhance ACE2 binding via halogen interactions .

Antiproliferative Activity

- Pyrazole-Pyrrole Chalcones (): Compounds like 5a and 5c exhibit significant activity against renal cancer (UO-31 cell lines) with growth inhibition up to -92.13%. The target compound’s methyl and fluorine substituents could mimic these effects by modulating lipophilicity and membrane permeability .

Crystallographic and Supramolecular Features

- Crystal Packing : In (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one (), nitro and fluorine groups facilitate intermolecular C–H···O interactions, stabilizing the lattice . The target compound’s 2-methyl group may induce steric clashes, reducing packing efficiency compared to unsubstituted analogs.

- Dihedral Angles : Analogous chalcones () exhibit dihedral angles between aromatic rings of ~10–30°, affecting conjugation and bioavailability. The target compound’s ortho substituents may increase this angle, altering electronic delocalization .

Biological Activity

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C16H13FO

- Molecular Weight : 240.27 g/mol

- CAS Number : 1354942-42-9

Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of a fluorine atom in this specific chalcone variant enhances its lipophilicity and reactivity, potentially influencing its biological interactions .

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets and signaling pathways. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, affecting the expression of key proteins like cyclin B1 and p21 .

- Apoptosis Induction : It triggers mitochondrial dysfunction, leading to cytochrome c release and activation of caspases, which are critical for the apoptotic process .

- Inhibition of Proliferation : Studies suggest that chalcones can inhibit cell proliferation by interfering with signaling pathways associated with growth and survival .

Anticancer Activity

A significant body of research highlights the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2058 (melanoma) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| BLM (melanoma) | 12.3 | Cell cycle arrest at G2/M phase |

| MCF7 (breast cancer) | 15.0 | Inhibition of proliferation and induction of apoptosis |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of chalcones, including this particular compound. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of chalcones in clinical settings:

- Melanoma Treatment : A study involving patients with advanced melanoma reported that a formulation containing chalcone derivatives led to significant tumor regression in a subset of patients, correlating with increased levels of apoptotic markers in tumor biopsies.

- Infection Management : Clinical trials assessing the use of chalcone-based compounds for treating bacterial infections showed promising results in reducing infection rates compared to standard antibiotic therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how can its purity be validated?

- Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2-fluorobenzaldehyde and 2-methylacetophenone under basic conditions (e.g., NaOH/EtOH). Purification typically involves recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation requires 1H/13C NMR (to confirm E-configuration and substituent positions) and mass spectrometry (to verify molecular ion peaks). For purity, HPLC with UV detection (λ = 254 nm) is recommended .

Q. How does the electronic nature of the fluorophenyl group influence the compound’s reactivity in substitution reactions?

- Answer : The electron-withdrawing fluorine atom at the ortho position enhances electrophilicity at the α,β-unsaturated ketone moiety, facilitating nucleophilic additions (e.g., Michael additions). Computational studies (DFT) suggest decreased electron density at the carbonyl carbon compared to non-fluorinated analogs, which correlates with faster reaction kinetics in SN2 pathways .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of structurally similar chalcones?

- Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:

- Comparative SAR analysis : Test derivatives with controlled substituent variations (e.g., halogen position, methyl groups) to isolate activity drivers .

- Dose-response profiling : Use IC50/EC50 values across multiple cell lines (e.g., MCF-7, HeLa) to identify selectivity patterns.

- Mechanistic validation : Combine in vitro assays (e.g., apoptosis via flow cytometry) with molecular docking to correlate activity with target binding (e.g., tubulin inhibition) .

Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of the 2-fluorophenyl substituent?

- Answer : Single-crystal X-ray diffraction reveals bond lengths and angles critical to steric/electronic effects. For example:

- C=O bond elongation : Indicates resonance stabilization from fluorine’s inductive effect.

- Dihedral angles : Measure conjugation between the fluorophenyl ring and the enone system, affecting π-π stacking in supramolecular assemblies.

Software like SHELXL or OLEX2 refines disordered structures, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts) .

Q. What computational strategies predict nonlinear optical (NLO) properties in fluorinated chalcones?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates hyperpolarizability (β) and dipole moments. Key steps:

- Charge transfer analysis : Evaluate electron density shift from donor (methylphenyl) to acceptor (fluorophenyl) groups.

- Solvent effects : Include polarizable continuum models (PCM) to simulate NLO behavior in solution.

Experimental validation via Kurtz-Perry powder technique or Z-scan confirms predicted second-harmonic generation (SHG) efficiency .

Key Methodological Recommendations

- Synthesis : Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics and byproduct formation.

- Characterization : Use DEPT-135 NMR to distinguish CH2/CH3 groups in crowded spectra.

- Data Interpretation : Apply multivariate statistics (e.g., PCA) to disentangle substituent effects in SAR studies.

For structural analogs and advanced applications, consult crystallographic databases (CCDC) and peer-reviewed studies on fluorinated chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.